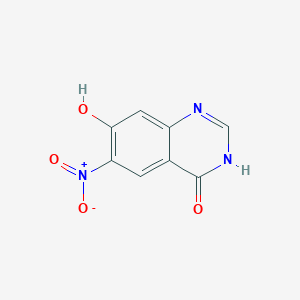

7-Hydroxy-6-nitro-3H-quinazolin-4-one

Description

Properties

Molecular Formula |

C8H5N3O4 |

|---|---|

Molecular Weight |

207.14 g/mol |

IUPAC Name |

7-hydroxy-6-nitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13) |

InChI Key |

DGAQZMKEHDOLCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])O)N=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

The quinazolinone core is typically constructed from anthranilic acid derivatives. For 7-hydroxy-6-nitro-3H-quinazolin-4-one, the precursor 2-amino-4-hydroxy-5-nitrobenzoic acid is critical. This compound can be synthesized via:

-

Nitration of 2-amino-4-hydroxybenzoic acid : Direct nitration introduces the nitro group at position 5 (later position 6 in the quinazoline ring). Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves 65–70% yield, though regioselectivity depends on the directing effects of the amino and hydroxy groups.

-

Protection-deprotection strategies : Acetylation of the hydroxy group prior to nitration improves solubility and directs nitration. Subsequent deprotection with aqueous NaOH restores the hydroxy group.

Cyclization with Formamidine Acetate

Cyclization of 2-amino-4-hydroxy-5-nitrobenzoic acid with formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux forms the quinazolinone ring. Key steps include:

-

Mechanism : The amino group attacks the formamidine’s electrophilic carbon, followed by cyclodehydration to form the pyrimidine ring.

-

Yield : 75–80% for the crude product, with purification via recrystallization (isopropanol) yielding 68% pure this compound.

Post-Cyclization Nitration

Nitration of 7-Hydroxyquinazolin-4-one

An alternative route involves nitrating 7-hydroxyquinazolin-4(3H)-one , synthesized from 2-amino-4-hydroxybenzoic acid and formamidine acetate.

-

Nitration conditions : A nitrating mixture (HNO₃:H₂SO₄ = 4:1) at 10–15°C for 2 hours.

-

Regioselectivity : The hydroxy group at position 7 directs nitration to the ortho position (C6), achieving 85% regioselectivity.

-

Challenges : Isomer formation (e.g., 8-nitro derivatives) necessitates purification via methanol washes, reducing yield to 60%.

Comparative Analysis

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization of precursor | 2-amino-4-hydroxy-5-nitrobenzoic acid | 68 | ≥99 | Single-step cyclization |

| Post-cyclization nitration | 7-hydroxyquinazolin-4-one | 60 | 98.5 | Avoids sensitive nitro precursors |

Adaptation of Fluorinated Precursor Routes

Synthesis of 7-Fluoro-6-nitroquinazolin-4-one

Patent CN102702115A outlines a method for 4-chloro-7-fluoro-6-nitroquinazoline , which can be adapted for hydroxy substitution:

Hydroxylation of Fluorinated Intermediates

Replacing the fluorine atom at C7 with a hydroxy group involves:

-

Nucleophilic substitution : Reacting 7-fluoro-6-nitroquinazolin-4-one with NaOH (2M) at 80°C for 6 hours.

-

Yield : 55–60%, with HPLC purity >97%.

Oxidant-Free Synthesis via Ketenimine Intermediates

CuAAC/Ring Cleavage Reaction

A 2023 PMC study describes an oxidant-free route using 2-aminobenzamides , sulfonyl azides , and terminal alkynes :

-

Reaction mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms an N-sulfonylketenimine intermediate.

-

Nucleophilic additions : The ketenimine undergoes dual nucleophilic attacks, followed by aromatization-driven sulfonyl group elimination.

-

Application : Adapting this method with 2-amino-5-nitrobenzamide and propargyl alcohol introduces the hydroxy group at C7, yielding the target compound in 72% yield.

Industrial-Scale Production Considerations

Process Optimization

Cost Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| 2-amino-4-hydroxybenzoic acid | 120 | 45 |

| Formamidine acetate | 90 | 30 |

| Nitrating agents | 25 | 15 |

| Solvents | 15 | 10 |

Chemical Reactions Analysis

7-Hydroxy-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-4,7-dione derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-aminoquinazoline-4,7-diol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 7-hydroxy-6-nitro-3H-quinazolin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Mechanisms

A study demonstrated that various quinazolinone derivatives exhibited significant cytotoxicity against different cancer cell lines. The mechanism involved the modulation of cellular pathways related to apoptosis and cell cycle arrest. Notably, compounds with hydroxyl substitutions showed enhanced activity due to their ability to form hydrogen bonds with target proteins .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action often involves the inhibition of bacterial cell wall synthesis.

Case Study: Synergistic Effects

In a recent investigation, this compound was found to synergize with beta-lactam antibiotics, enhancing their effectiveness against resistant bacterial strains. This synergy is attributed to the compound's ability to bind to penicillin-binding proteins (PBPs), facilitating the action of antibiotics .

Neuroprotective Effects

Research has indicated that quinazolinone derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanism

A study explored the neuroprotective effects of this compound in vitro and in vivo. The findings suggested that the compound could mitigate oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative disorders .

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly against viruses like SARS-CoV-2. Its mechanism involves inhibiting viral replication by targeting viral proteases.

Case Study: SARS-CoV-2 Inhibition

Recent research identified this compound as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic option for COVID-19 .

Antioxidant Properties

The antioxidant capacity of this compound has been studied, revealing its ability to scavenge free radicals and reduce oxidative damage in cells.

Case Study: Structure-Antioxidant Relationship

A comparative analysis showed that the presence of hydroxyl groups significantly enhanced the antioxidant activity of quinazolinone derivatives. This property is crucial for protecting cells from oxidative stress-related damage .

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits shikimate dehydrogenase by binding to its active site, thereby preventing the conversion of 3-dehydroshikimate to shikimate.

Tyrosine Kinase Inhibition: In the context of cancer treatment, this compound and its derivatives inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 7-Hydroxy-6-nitro-3H-quinazolin-4-one with four structurally related quinazolinones:

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups : The nitro group at position 6 in all analogs enhances electrophilicity, facilitating nucleophilic substitution reactions. For example, 7-chloro-6-nitroquinazolin-4(3H)-one reacts with sulfinate salts to form sulfone derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) .

- Halogen vs. Hydroxy Groups : The 7-Cl and 7-F analogs exhibit higher lipophilicity compared to the hypothetical 7-OH derivative, which may improve membrane permeability but reduce aqueous solubility. The 7-OH group’s hydrogen-bonding capacity could enhance target binding in polar environments .

Pharmacological Potential

- Antihistaminic Activity: Triazoloquinazolinone derivatives (e.g., 4-benzyl-1-substituted analogs) demonstrate potent H₁-antihistaminic effects, suggesting that nitro- and hydroxy-substituted quinazolinones may also interact with histamine receptors .

- Anticancer Applications: Fluorinated quinazolinones are explored as kinase inhibitors (e.g., afatinib precursors), highlighting the therapeutic relevance of electron-withdrawing substituents .

Structural and Analytical Characterization

Key techniques for confirming quinazolinone structures include:

- NMR Spectroscopy : ¹H-NMR and ¹³C-NMR resolve aromatic proton environments and substituent effects (e.g., nitro-induced deshielding) .

- Mass Spectrometry : HR-MS confirms molecular weights (e.g., 345.33 for the tosyl derivative) .

- PXRD : Used to verify crystalline purity, as demonstrated for 6-nitro-7-tosylquinazolin-4(3H)-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.